Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium
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Overview
Description
Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium is a complex chemical compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is a class of synthetic dyes characterized by the presence of one or more azo groups (-N=N-). The compound is particularly notable for its stability and solubility in water, making it a valuable component in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium involves multiple steps, including diazotization, coupling, and complexation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The final step involves the complexation of the azo dye with copper ions to form the cuprate complex. The reaction conditions typically require acidic or basic environments, controlled temperatures, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction conditions is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The industrial production methods are designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the chemical structure and properties of the compound, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can result in the cleavage of the azo bond, producing aromatic amines.
Scientific Research Applications
Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of azo dyes and their interactions with various substrates. In biology, it is employed in staining techniques to visualize cellular components and structures. In medicine, the compound is investigated for its potential use in diagnostic assays and therapeutic applications. In industry, it is widely used as a dye for textiles, paper, and other materials due to its excellent colorfastness and stability.
Mechanism of Action
The mechanism of action of Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium involves the interaction of the azo dye with specific molecular targets. The compound can bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. The copper ions in the complex can also participate in redox reactions, generating reactive oxygen species that can further modify cellular components. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium can be compared with other similar compounds, such as other azo dyes and metal complexes. Similar compounds include:
- Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, disodium
- Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, trisodium
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
75214-66-3 |
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Molecular Formula |
C25H12ClCuN7Na4O14S4 |
Molecular Weight |
953.6 g/mol |
IUPAC Name |
copper;tetrasodium;5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H18ClN7O14S4.Cu.4Na/c26-23-29-24(27-12-1-3-13(4-2-12)48(36,37)38)31-25(30-23)28-17-10-15(50(42,43)44)7-11-8-19(51(45,46)47)21(22(35)20(11)17)33-32-16-9-14(49(39,40)41)5-6-18(16)34;;;;;/h1-10,34-35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,27,28,29,30,31);;;;;/q;+2;4*+1/p-6 |
InChI Key |
DZAXIZZIDRQIRV-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
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